

# Unveiling the Multifaceted Mechanisms of Notoginsenoside Ft1: A Comparative Guide

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## Compound of Interest

Compound Name: Notoginsenoside Ft1

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**Notoginsenoside Ft1**, a saponin isolated from *Panax notoginseng*, has emerged as a promising therapeutic agent with a diverse range of biological activities. Multiple independent studies have investigated its mechanism of action, revealing its intricate involvement in key signaling pathways that govern angiogenesis, wound healing, cancer progression, metabolic regulation, and vascular function. This guide provides a comprehensive cross-validation of these findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate a deeper understanding of Ft1's therapeutic potential.

## Angiogenesis and Wound Healing: A Common Thread in Tissue Repair

**Notoginsenoside Ft1** has been consistently shown to promote angiogenesis, the formation of new blood vessels, a critical process in wound healing and tissue regeneration.<sup>[1][2]</sup> Studies in human umbilical vein endothelial cells (HUVECs) and animal models demonstrate that Ft1 stimulates cell proliferation, migration, and tube formation.<sup>[1]</sup>

A key mechanism underlying these effects is the activation of the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways.<sup>[1]</sup> Ft1 treatment leads to the phosphorylation of Akt and ERK, which in turn promotes the nuclear translocation of hypoxia-inducible factor-1 $\alpha$  (HIF-1 $\alpha$ ).<sup>[1]</sup> In the nucleus, HIF-1 $\alpha$  binds to the promoter of vascular endothelial growth factor (VEGF), a

potent angiogenic factor, leading to its increased expression and secretion.[1] Furthermore, siRNA-mediated knockdown of mTOR has been shown to diminish Ft1-induced tube formation and VEGF expression, confirming the central role of this pathway.[1]

In the context of wound healing, particularly in diabetic models, Ft1 has been demonstrated to accelerate wound closure by promoting fibroblast proliferation via the PI3K/Akt/mTOR pathway. [2] Topical application of Ft1 on wounds in diabetic mice resulted in a significant reduction in healing time, increased re-epithelialization, and enhanced granulation tissue formation.[2] Beyond its pro-angiogenic and proliferative effects, Ft1 also appears to modulate the inflammatory response in wounds by reducing the expression of pro-inflammatory cytokines like TNF- $\alpha$  and IL-6.[2]

## Quantitative Data on Angiogenesis and Wound Healing

Parameter	Cell/Model System	Ft1 Concentration	Observed Effect	Reference
HUVEC Proliferation	Human Umbilical Vein Endothelial Cells	0-10 $\mu$ M	Significant promotion	[3]
HUVEC Migration	Human Umbilical Vein Endothelial Cells	0-10 $\mu$ M	Significant promotion	[3]
HUVEC Tube Formation	Human Umbilical Vein Endothelial Cells	Not specified	Induction	[1]
Wound Closure Time	db/db Diabetic Mice	Topical application	Shortened by 5.1 days	[2]
Re-epithelialization	db/db Diabetic Mice	Topical application	Increased rate	[2]

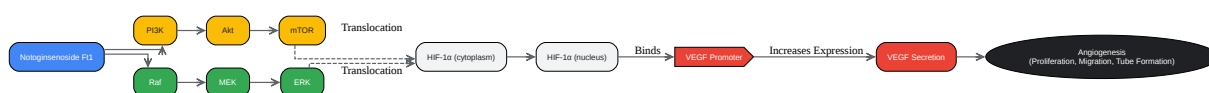
## Experimental Protocols

Cell Proliferation Assay (MTT Assay): HUVECs were seeded in 96-well plates and treated with varying concentrations of **Notoginsenoside Ft1** (0-10  $\mu$ M) for 48 hours. Following treatment,

MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm to determine cell viability and proliferation.

Wound Healing Model (Excisional Splinting Model): Full-thickness excisional wounds were created on the dorsum of genetically diabetic (db/db) mice. A silicone splint was sutured around the wound to prevent contraction. Wounds were treated topically with **Notoginsenoside Ft1** or a vehicle control. Wound closure was monitored daily by photography and digital planimetry. Histological analysis was performed on tissue samples collected at different time points to assess re-epithelialization and granulation tissue formation.

## Signaling Pathway for Angiogenesis



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Caption: **Notoginsenoside Ft1** promotes angiogenesis via PI3K/Akt/mTOR and Raf/MEK/ERK pathways.

## Anti-Cancer Activity: Targeting Tumor Growth and Immunity

In the realm of oncology, **Notoginsenoside Ft1** has demonstrated significant anti-tumor effects, particularly in colorectal cancer (CRC).[4] Studies have shown that Ft1 can inhibit the growth of CRC cells and suppress subcutaneous tumor formation in mouse models.[4] A key aspect of its anti-cancer mechanism is the enhancement of the anti-tumor immune response. Ft1 treatment has been shown to increase the proportion of CD8<sup>+</sup> T cells within the tumor microenvironment, which are crucial for cytotoxic T-lymphocyte-mediated tumor cell killing.[4]

Mechanistically, Ft1 has been identified as a selective inhibitor of the deubiquitinating enzyme USP9X.[4] By inhibiting USP9X, Ft1 promotes the degradation of  $\beta$ -catenin, a key component of the Wnt signaling pathway, which is often aberrantly activated in CRC.[4] This leads to a downregulation of Wnt target genes involved in tumor progression.[4]

Beyond CRC, Ft1 has also shown inhibitory effects on the proliferation of other cancer cell lines, such as the neuroblastoma cell line SH-SY5Y, with an IC<sub>50</sub> of 45  $\mu$ M.[3][5] In these cells, Ft1 was found to induce cell cycle arrest and apoptosis by activating the p38 MAPK and ERK1/2 signaling pathways.[3][5]

## Quantitative Data on Anti-Cancer Effects

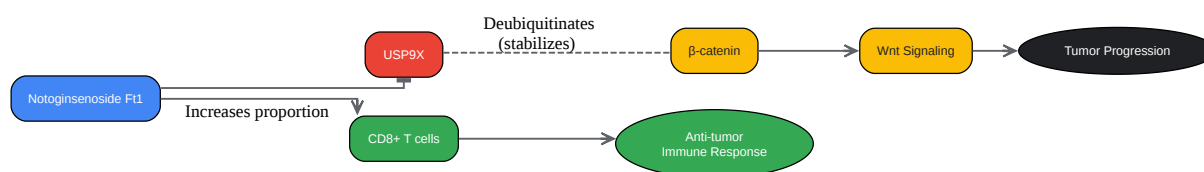
Parameter	Cell/Model System	Ft1 Concentration	Observed Effect	Reference
Colorectal Cancer Growth	Subcutaneous Tumor Model	10-30 mg/kg (i.p.)	Marked inhibition	[3]
CD8+ T cell proportion	Tumor-bearing mice	10-30 mg/kg (i.p.)	Enhanced proportion	[3][4]
SH-SY5Y Cell Proliferation	SH-SY5Y neuroblastoma cells	0.1-100 $\mu$ M	IC <sub>50</sub> = 45 $\mu$ M	[3][5]
Colorectal Cancer Cell Growth	MC38, CT26, HT29 cells	0-100 $\mu$ M	IC <sub>50</sub> = 32.87, 30.75, 27.59 $\mu$ M respectively	[3]

## Experimental Protocols

**In Vivo Tumor Xenograft Model:** Human colorectal cancer cells (e.g., HCT116) are subcutaneously injected into nude mice. Once tumors reach a palpable size, mice are randomized into treatment groups and administered with **Notoginsenoside Ft1** (e.g., 10-30 mg/kg, i.p., daily) or a vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and analyzed for the proportion of CD8+ T cells by flow cytometry or immunohistochemistry.

Western Blot Analysis for Wnt Signaling: CRC cells treated with **Notoginsenoside Ft1** are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against USP9X,  $\beta$ -catenin, and downstream Wnt targets, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.

## Signaling Pathway for Anti-Cancer Activity



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Caption: **Notoginsenoside Ft1** inhibits tumor growth by targeting USP9X/Wnt signaling and boosting CD8+ T cells.

## Metabolic Regulation: A Dual Agonist-Antagonist Role

**Notoginsenoside Ft1** has demonstrated a unique dual role in metabolic regulation, acting as an agonist for the G-protein coupled bile acid receptor TGR5 and an antagonist for the farnesoid X receptor (FXR).[3][6][7] This dual activity contributes to its beneficial effects in alleviating high-fat diet-induced obesity and insulin resistance.[6][7]

As a TGR5 agonist, Ft1 promotes the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose homeostasis.[6] Activation of TGR5 in adipose tissues also increases energy expenditure.[6]

Conversely, as an FXR antagonist in the intestine, Ft1 suppresses the intestinal FXR-FGF15 axis, leading to an increase in hepatic bile acid production.[6] The elevated serum bile acids

can then further activate TGR5, amplifying the beneficial metabolic effects.[\[6\]](#)

## Quantitative Data on Metabolic Regulation

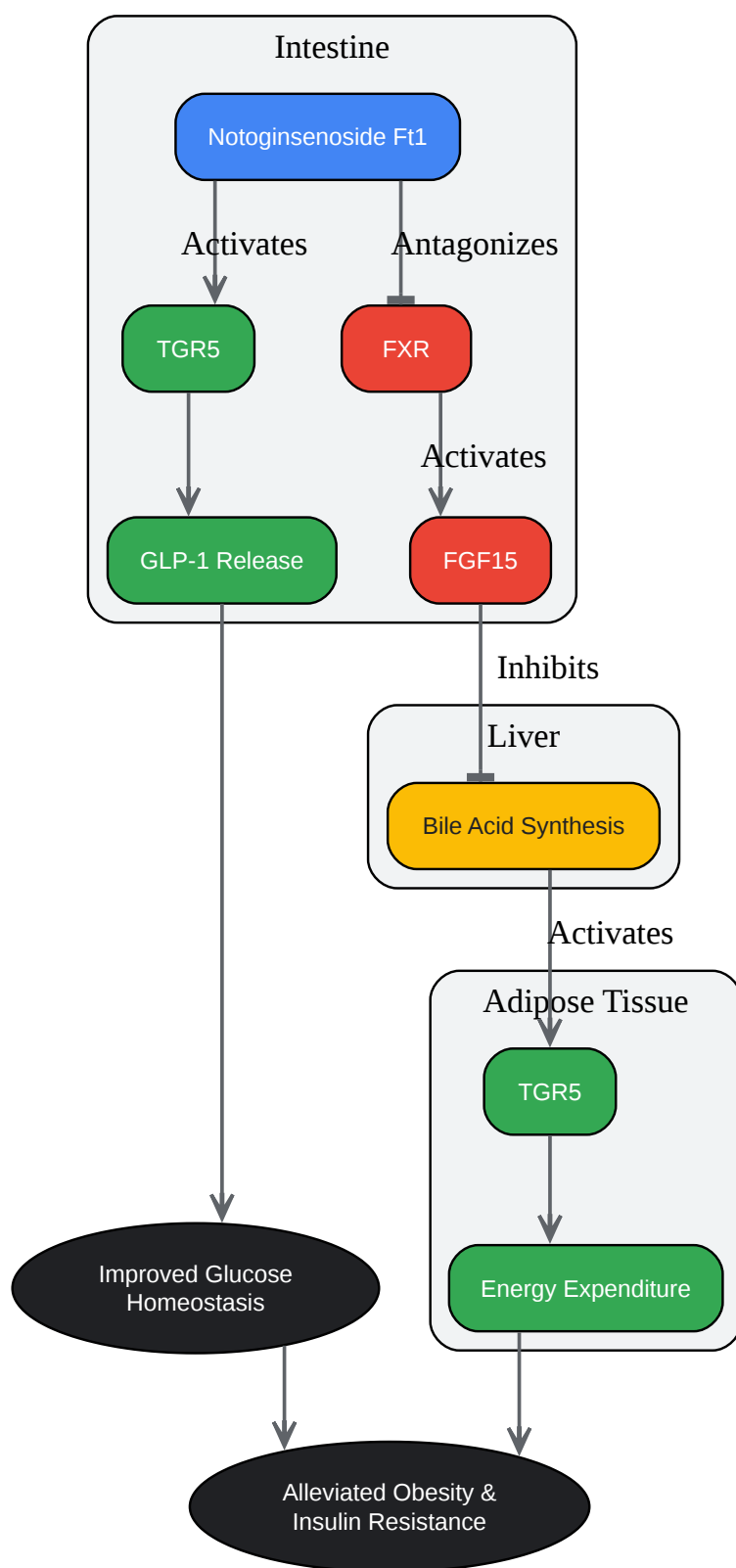
Parameter	Model System	Ft1 Administration	Observed Effect	Reference
Body Weight Gain	High-fat diet-induced obese mice	50-100 mg/100 g diet	Ameliorated	<a href="#">[3]</a>
Glucose Tolerance	High-fat diet-induced obese mice	Not specified	Significantly improved	<a href="#">[6]</a>
Insulin Resistance	High-fat diet-induced obese mice	Not specified	Significantly improved	<a href="#">[6]</a>
GLP-1 Secretion	NCI-H716 cells	0.1-10 $\mu$ M	Promoted	<a href="#">[3]</a>

## Experimental Protocols

**Glucose Tolerance Test (GTT):** Mice are fasted overnight and then administered an oral glucose load. Blood glucose levels are measured at various time points (0, 15, 30, 60, 90, and 120 minutes) after glucose administration to assess glucose clearance from the bloodstream.

**Luciferase Reporter Assay for TGR5 and FXR Activity:** HEK293T cells are co-transfected with a TGR5 or FXR expression vector and a corresponding luciferase reporter plasmid. Cells are then treated with **Notoginsenoside Ft1**. Luciferase activity is measured to determine the agonistic or antagonistic effect of Ft1 on these receptors.

## Signaling Pathway for Metabolic Regulation



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Caption: Ft1's dual role as a TGR5 agonist and FXR antagonist improves metabolic health.

## Vasodilation and Vascular Function

**Notoginsenoside Ft1** exerts vasodilatory effects through an endothelium-dependent mechanism involving the production of nitric oxide (NO).<sup>[8][9]</sup> Studies in isolated rat mesenteric arteries have shown that Ft1 induces relaxation in pre-contracted vessels, an effect that is abolished by inhibitors of nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC).<sup>[8][9]</sup>

This vasodilation is initiated by the activation of both glucocorticoid receptors (GR) and estrogen receptor beta (ER $\beta$ ) in endothelial cells.<sup>[3][8][9]</sup> Activation of these receptors subsequently triggers the PI3K/Akt and ERK1/2 signaling pathways, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).<sup>[8][9]</sup> The resulting increase in NO production diffuses to the underlying vascular smooth muscle cells, where it activates sGC, leading to an increase in cGMP and subsequent vasorelaxation.<sup>[8]</sup>

### Quantitative Data on Vasodilation

Parameter	Model System	Ft1 Concentration	Observed Effect	Reference
Endothelium-dependent relaxation	Rat mesenteric arteries	$10^{-8}$ - $10^{-4}$ M	Dose-dependent relaxation	<sup>[8]</sup>
cGMP level	Rat mesenteric arteries	Not specified	Increased	<sup>[8][9]</sup>

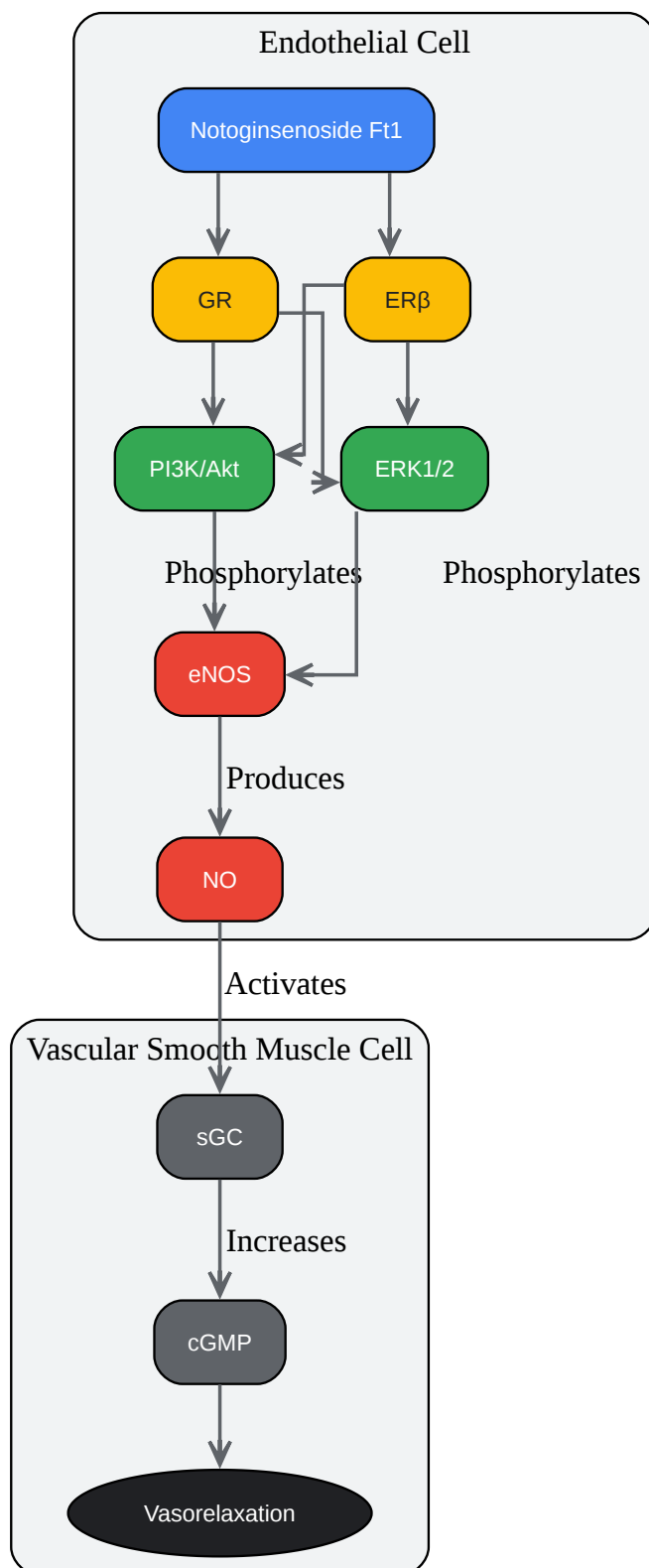
### Experimental Protocols

**Isometric Tension Measurement in Isolated Arteries:** Rat mesenteric arteries are isolated and mounted in organ chambers for the measurement of isometric tension. The arteries are pre-contracted with phenylephrine. Cumulative concentration-response curves to

**Notoginsenoside Ft1** are then constructed in the presence and absence of various inhibitors (e.g., L-NAME for NOS, ODQ for sGC, RU486 for GR, PHTPP for ER $\beta$ ) to elucidate the signaling pathway.

### Signaling Pathway for Vasodilation





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Caption: Ft1 induces vasodilation via GR/ER $\beta$  activation and NO production.

In conclusion, the collective evidence from multiple independent studies strongly supports the multifaceted pharmacological effects of **Notoginsenoside Ft1**. Its ability to modulate key signaling pathways involved in angiogenesis, cancer, metabolism, and vascular function underscores its significant therapeutic potential for a wide range of diseases. This comparative guide provides a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic benefits of this promising natural compound.

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